5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE
Overview
Description
5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-2-methylphenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylthiophene-2-carboxamide in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture and similar structural properties.
Uniqueness
5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-5-24(6-2)20(26)18-13(4)15(10-22)19(28-18)23-17(25)11-27-16-8-7-14(21)9-12(16)3/h7-9H,5-6,11H2,1-4H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJHYGHIRRQEJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)C)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.